(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid” is a pharmacophoric motif decorated with supramolecular functionalities . It has been designed for potential interaction with biological targets . The main insights of this work include the correlation of supra functionalities of this compound with its binding ability to proteins leading to the modulation of their structure and bioactivity . This is seen as a promising perspective in the field of cellular protection from oxidative stress .
Synthesis Analysis
New dipeptides, which are structural analogues of known immunomodulating agents, were prepared by stereospecific condensation between 2-substituted thiazolidine-4-carboxylate esters with N-substituted L-proline or L-thiaproline .Molecular Structure Analysis
The structure of these compounds has been elucidated by a combination of NMR methods and X-ray analysis . In addition, NMR measurements on dipeptides indicated the presence of S-cis and S-trans conformers around the amide bonds .Chemical Reactions Analysis
The compound has shown considerable interaction with proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . It efficiently triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner .Scientific Research Applications
Synthesis and Biological Research
- N-acyl-thiazolidine-4-carboxylic Acid Derivatives : Synthesized compounds, including derivatives of thiazolidine-4-carboxylic acid, have shown significant influence on learning and memory in experimental animals, indicating potential applications in neuroscience and pharmacology. These compounds appear capable of affecting the central cholinergic system (Krichevskii et al., 2007).
Molecular Diversity and Synthesis Techniques
- Pyrrolo[3,4-a]pyrrolizines and Related Compounds : A study demonstrated the synthesis of functionalized pyrrolo[3,4-a]pyrrolizines, pyrrolo[1,2-c]thiazoles, and other related compounds from α-amino acids, showcasing the chemical versatility and potential for creating bioactive molecules with diverse applications (Chen et al., 2016).
Structural Analysis and Characterization
- Crystal Structure of L-2-oxothiazolidine-4-carboxylic Acid : The crystal structure analysis of L-2-oxothiazolidine-4-carboxylic acid provides insights into the compound's molecular conformation, which is crucial for understanding its reactivity and interactions in various chemical and biological contexts (Ramasubbu & Parthasarathy, 2009).
Antioxidant and Antitumor Evaluation
- New Thiazolidine and Thiazolidinone Derivatives : Research into thiazolidine and thiazolidinone derivatives has shown promising antioxidant and antitumor activities, suggesting these compounds' potential for developing new therapeutic agents (Gouda & Abu‐Hashem, 2011).
Supramolecular Aggregation
- Bioactive Thiazolidine-4-carboxylic Acid Derivatives : A study on the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives highlighted their potential in forming biocompatible supramolecular assemblies, which could be utilized in gas storage, biosensing, and catalysis (Jagtap et al., 2018).
properties
IUPAC Name |
(4S)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTKICFRNVKFRG-PHDIDXHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CSCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)N2CSC[C@@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.